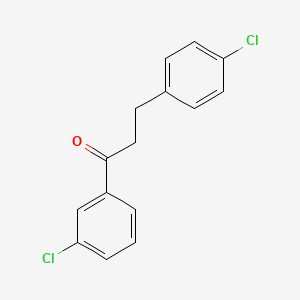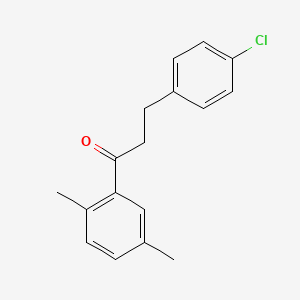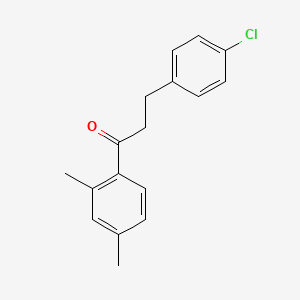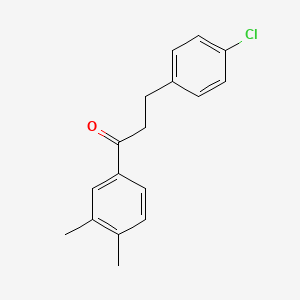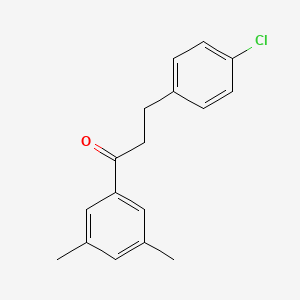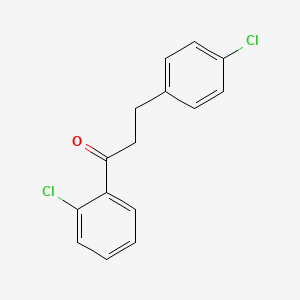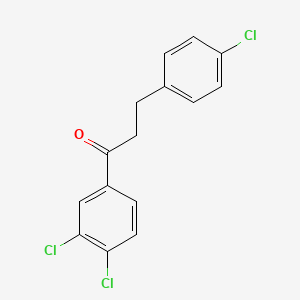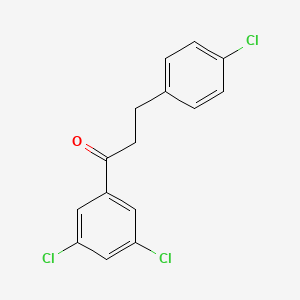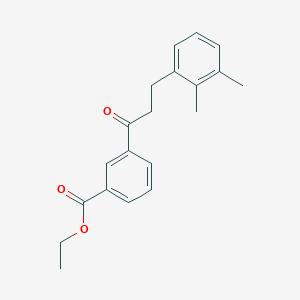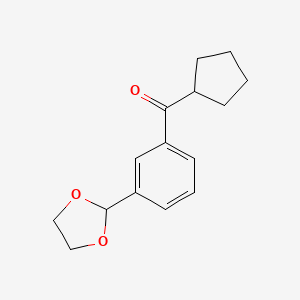
Cyclopentyl 3-(1,3-dioxolan-2-YL)phenyl ketone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cyclopentyl ketones and their derivatives has been explored through various methodologies. For instance, 1-alkenyl cyclopropyl ketones undergo acid-catalyzed ring enlargement to produce cyclopentanone derivatives, as demonstrated in the synthesis of 4-oxo-5-alkenals and their dioxolane-protected derivatives . Additionally, the [3 + 2] cycloaddition reaction between carbonyl ylides and ketones has been used to synthesize spirocyclic dioxolane indolinones, with the influence of microwave irradiation on the reaction's outcome being studied . A Ti-catalyzed radical redox-relay mechanism has been reported for the diastereo- and enantioselective formal [3 + 2] cycloaddition of cyclopropyl ketones and alkenes, leading to the formation of polysubstituted cyclopentane derivatives .
Molecular Structure Analysis
The molecular structure of cyclopentyl ketones can be complex, with various substituents affecting their reactivity and properties. For example, the photochemistry of 2-cyclopentenyl methyl ketones involves a 1,3-acetyl shift and an oxa-di-π-methane rearrangement, with the reactivity of these compounds being influenced by the presence of phenyl groups and other substituents . The regiospecific interaction of certain cyclopentadienyl ketones with phosphorous pentachloride, which affects the diene moiety while leaving the carbonyl function intact, also highlights the importance of molecular structure in dictating chemical behavior .
Chemical Reactions Analysis
Cyclopentyl ketones participate in a variety of chemical reactions. The regioselective [3 + 2] cycloaddition of alkynols and ketones to access diverse 1,3-dioxolane scaffolds is one such reaction, showcasing the ability to form highly dense exomethylene 1,3-dioxolane rings with a tolerance for various functional groups . Moreover, the synthesis of 3-methyl-2-(2-propenyl)-2-cyclopentenone from methyl 3-formylpropionate involves a series of steps including radical addition, reduction, oxidation, and base-catalyzed cyclization, illustrating the multi-step nature of synthesizing complex cyclopentyl ketones .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopentyl ketones are influenced by their molecular structure and the substituents present. While the papers provided do not directly discuss the physical properties such as melting point, boiling point, or solubility, the chemical properties can be inferred from the reactions they undergo. For example, the susceptibility of cyclopentadienyl ketones to regiospecific chlorine transfer and their resistance to acetalization with ethylene glycol suggest unique reactivity patterns . Similarly, the ability of cyclopentenyl methyl ketones to undergo photochemical rearrangements indicates a sensitivity to light and the potential for photo-induced transformations .
Wissenschaftliche Forschungsanwendungen
Cyclopentyl Methyl Ether-NH4X as a Solvent/Catalyst System
- Cyclopentyl methyl ether, forming a positive azeotrope with water, has been used successfully as a solvent in the synthesis of 1,3-dioxolanes, highlighting its efficiency in acetalization reactions with aliphatic and aromatic aldehydes or ketones (Azzena et al., 2015).
Synthesis of Monoprotected 1,4-Diketones
- A photoinduced alkylation process using 2-substituted-1,3-dioxolanes with α,β-unsaturated ketones yields monoprotected 1,4-diketones. This method offers a viable alternative for the synthesis of 1,4-diketones via radicals (Mosca et al., 2001).
Photochemistry of Cyclopentenyl Methyl Ketones
- The photochemistry of 2-Cyclopentenyl and 3-phenyl-2-cyclopentenyl methyl ketones has been studied, revealing various photochemical reactions such as a 1,3-acetyl shift and oxa-di-π-methane rearrangement (Gonzenbach et al., 1977).
Nickel-Catalyzed Cycloaddition for Cyclopentane Derivatives
- Cyclopropyl phenyl ketone undergoes oxidative addition to form nickeladihydropyran, a key intermediate in nickel-catalyzed cycloaddition processes for creating cyclopentane compounds with two carbonyl substituents (Ogoshi et al., 2006).
Zeolite-Catalyzed Synthesis of 4-Phenyl-1,3-Dioxolanes
- Zeolites like Y, US-Y, and ZSM-5 have been used as catalysts for synthesizing 4-phenyl-1-1,3-dioxolanes from styrene oxide and aliphatic ketones, indicating the significance of diffusion factors and acidity in the reaction process (Zatorski & Wierzchowski, 1991).
Eigenschaften
IUPAC Name |
cyclopentyl-[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c16-14(11-4-1-2-5-11)12-6-3-7-13(10-12)15-17-8-9-18-15/h3,6-7,10-11,15H,1-2,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEMTLRMGOSEAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC=CC(=C2)C3OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645092 | |
| Record name | Cyclopentyl[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898759-76-7 | |
| Record name | Cyclopentyl[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



